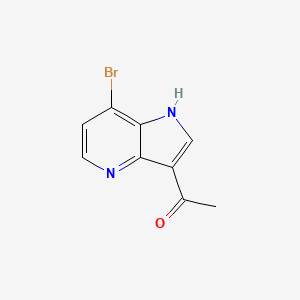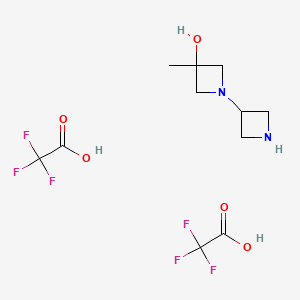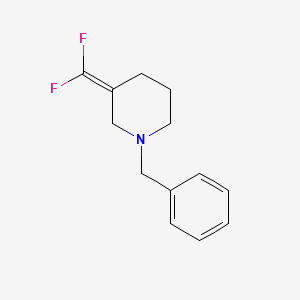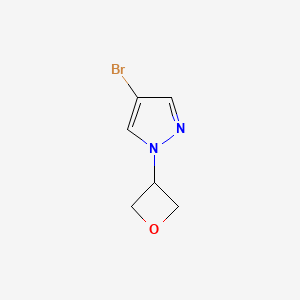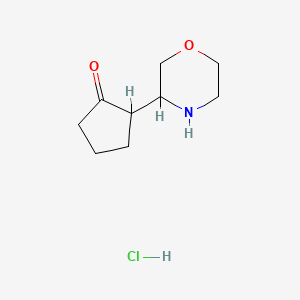
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride (2MCPH) is an organic compound with a molecular formula of C7H13NO2•HCl. It is a white, odorless crystalline solid that is soluble in water and ethanol. 2MCPH is a versatile compound that can be used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride serves as a versatile intermediate in organic synthesis, contributing to the development of novel compounds with potential biological activities. For instance, it has been used in the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, showcasing its utility in producing complex molecules with specific stereochemical configurations (Korotaev et al., 2017). Additionally, its role in synthesizing 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one highlights its importance as an intermediate for creating biologically active compounds, with implications for anticancer drug development (Wang et al., 2016).
Biological Applications
The compound's derivatives have been explored for various biological activities. For example, compounds derived from 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride have been studied for their cyclooxygenase-2 (COX-2) inhibitory properties, suggesting potential therapeutic applications in reducing inflammation and pain (Shi et al., 2012). This demonstrates the compound's significance in the pharmaceutical field, particularly in the design of novel anti-inflammatory agents.
Material Science and Catalysis
In material science and catalysis, derivatives of 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride have been utilized to synthesize complex molecules, showing the compound's broad applicability beyond biology. For instance, its involvement in the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) indicates its potential in creating materials for catalytic applications, highlighting the diverse utility of this compound in various scientific research areas (Singh et al., 2000).
Propriétés
IUPAC Name |
2-morpholin-3-ylcyclopentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9-3-1-2-7(9)8-6-12-5-4-10-8;/h7-8,10H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNJRRTWOCABHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2COCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

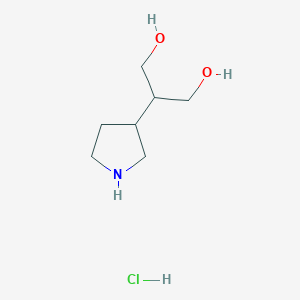
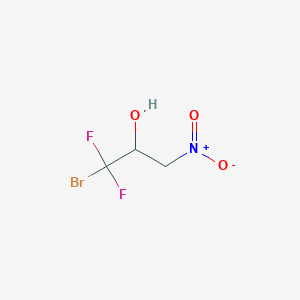
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)
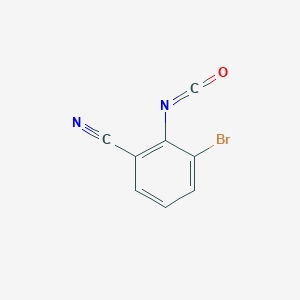
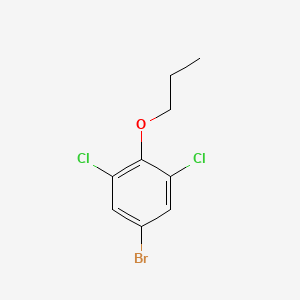
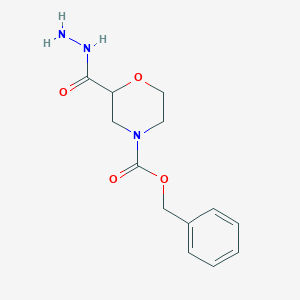
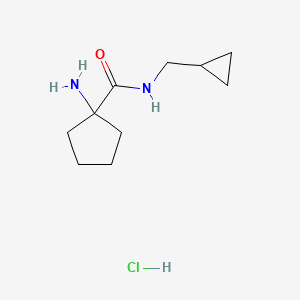
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)
